molecular formula C8H14ClF2NO B2939361 [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride CAS No. 2567504-66-7

[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride

Cat. No.: B2939361
CAS No.: 2567504-66-7
M. Wt: 213.65
InChI Key: OPODILSXOYUHLT-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C8H13F2NO·HCl. It is known for its unique bicyclic structure, which includes a difluoromethyl group and an oxabicycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxabicycloheptane Ring: This step involves the cyclization of a suitable precursor to form the oxabicycloheptane ring structure.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride
  • [4-(Methyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride

Uniqueness

The presence of the difluoromethyl group in [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties make it a valuable compound for various applications .

Properties

IUPAC Name

[4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO.ClH/c9-6(10)7-1-2-8(3-7,4-11)12-5-7;/h6H,1-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPODILSXOYUHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)C(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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